molecular formula C13H15N3O3 B14458375 N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide CAS No. 75304-29-9

N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide

Cat. No.: B14458375
CAS No.: 75304-29-9
M. Wt: 261.28 g/mol
InChI Key: YAAHLUSQWSMESV-UHFFFAOYSA-N
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Description

N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide is a chemical compound with the molecular formula C13H15N3O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a diazenyl group attached to a phenyl ring, further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide typically involves the diazotization of aniline derivatives followed by coupling with acetoacetanilide. The reaction conditions often include the use of hydrochloric acid and sodium nitrite to generate the diazonium salt, which is then reacted with acetoacetanilide under alkaline conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide is unique due to its specific diazenyl and acetamide functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility compared to similar compounds.

Properties

CAS No.

75304-29-9

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

N-[4-(2,4-dioxopentan-3-yldiazenyl)phenyl]acetamide

InChI

InChI=1S/C13H15N3O3/c1-8(17)13(9(2)18)16-15-12-6-4-11(5-7-12)14-10(3)19/h4-7,13H,1-3H3,(H,14,19)

InChI Key

YAAHLUSQWSMESV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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